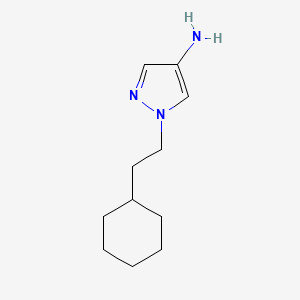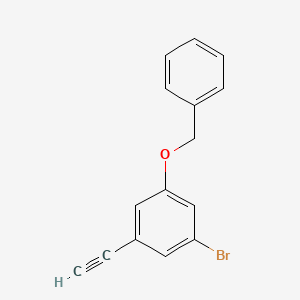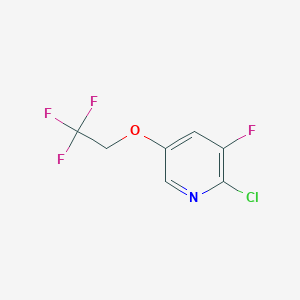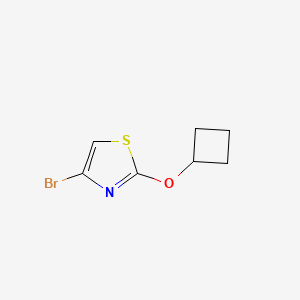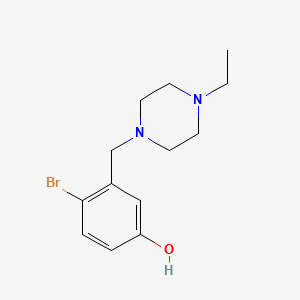
Tetrapropylammonium fluoride dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrapropylammonium fluoride dihydrate is a quaternary ammonium salt with the chemical formula C₁₂H₂₈FN·2H₂O. It is a fluoride salt of tetrapropylammonium, which is a quaternary ammonium cation. This compound is known for its use in various chemical reactions and industrial applications, particularly in the synthesis of zeolites and as a phase transfer catalyst.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrapropylammonium fluoride dihydrate can be synthesized through a halogen exchange reaction. One common method involves dissolving tetrapropylammonium chloride in dry methanol, followed by the addition of potassium fluoride and a small amount of water. The mixture is stirred and then filtered to obtain tetrapropylammonium fluoride .
Industrial Production Methods
In industrial settings, this compound is often produced using continuous processes that involve ion exchange or electrodialysis. These methods ensure high purity and yield, making the compound suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
Tetrapropylammonium fluoride dihydrate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It acts as a fluoride source in nucleophilic substitution reactions, where it replaces halide ions in organic compounds.
Deprotonation: It can deprotonate weak acids, making it useful in organic synthesis.
Common Reagents and Conditions
Common reagents used with this compound include alkyl halides, silver oxide, and aqueous hydrogen fluoride. Typical reaction conditions involve the use of polar solvents like methanol or acetonitrile .
Major Products Formed
The major products formed from reactions involving this compound include alkyl fluorides and other fluorinated organic compounds .
Scientific Research Applications
Tetrapropylammonium fluoride dihydrate has a wide range of applications in scientific research:
Biology: It is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Mechanism of Action
Tetrapropylammonium fluoride dihydrate exerts its effects primarily through its ability to act as a fluoride ion source. The fluoride ions can participate in nucleophilic substitution reactions, deprotonation of weak acids, and other chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Tetramethylammonium fluoride: Similar in structure but with methyl groups instead of propyl groups.
Tetraethylammonium fluoride: Contains ethyl groups instead of propyl groups.
Tetrabutylammonium fluoride: Contains butyl groups instead of propyl groups.
Uniqueness
Tetrapropylammonium fluoride dihydrate is unique due to its balance of hydrophobic and hydrophilic properties, making it particularly effective as a phase transfer catalyst and in the synthesis of specific zeolites. Its intermediate chain length (propyl groups) provides a balance between reactivity and stability, which is not as pronounced in its methyl, ethyl, or butyl counterparts .
Properties
Molecular Formula |
C12H32FNO2 |
|---|---|
Molecular Weight |
241.39 g/mol |
IUPAC Name |
tetrapropylazanium;fluoride;dihydrate |
InChI |
InChI=1S/C12H28N.FH.2H2O/c1-5-9-13(10-6-2,11-7-3)12-8-4;;;/h5-12H2,1-4H3;1H;2*1H2/q+1;;;/p-1 |
InChI Key |
DEYWFCXQTJKKHW-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCC.O.O.[F-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4S)-1[2-Hydroxymethyl-1,3-dioxolan-4-YL]uracil](/img/structure/B12080849.png)


